Pharmacokinetic Advantage of PEG8 Linkers Over PEG4 in DAR8 Antibody-Drug Conjugates
In a systematic comparison of cleavable pendant-type PEG linkers in DAR8 trastuzumab-MMAE ADCs, PEG8-containing conjugates demonstrated improved pharmacokinetic (PK) profiles compared to PEG4-containing ADCs and DAR4-ADCs without PEG [1]. The study employed trastuzumab as the antibody scaffold and auristatin E (MMAE) as the payload, with ValCit dipeptide for drug release [1].
| Evidence Dimension | Pharmacokinetic profile (clearance/exposure) |
|---|---|
| Target Compound Data | DAR8-ADC with PEG8 linker: improved PK profile |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker: inferior PK profile; DAR4-ADC without PEG: inferior PK profile |
| Quantified Difference | PK profile ranked: PEG12 ≈ PEG8 > PEG4 > no PEG (qualitative ranking from comparative PK study) |
| Conditions | Trastuzumab DAR8-ADC with ValCit-cleavable pendant PEG linkers in mouse pharmacokinetic studies |
Why This Matters
This establishes that PEG8 chain length is pharmacokinetically superior to PEG4 for high-DAR ADC applications, informing linker selection for in vivo studies.
- [1] Tsuchikama K, Anami Y, Ha SY, Yamazaki CM. 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. View Source
